molecular formula C21H24N2O2 B6544544 3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1021280-66-9

3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6544544
CAS No.: 1021280-66-9
M. Wt: 336.4 g/mol
InChI Key: ZWNZZYIXWXJAOU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS: 946269-42-7) is a benzamide derivative featuring a tetrahydroquinolinone core substituted with a propyl group at position 1 and a 3,4-dimethylbenzamide moiety at position 5. Its molecular formula is C21H24N2O2, with a molecular weight of 336.4275 g/mol . The compound’s structural uniqueness lies in the combination of the tetrahydroquinolinone scaffold—a bicyclic system with a ketone group—and the electron-donating 3,4-dimethyl substitution on the benzamide ring.

Properties

IUPAC Name

3,4-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-4-11-23-19-9-8-18(13-16(19)7-10-20(23)24)22-21(25)17-6-5-14(2)15(3)12-17/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNZZYIXWXJAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a suitable alkyl halide and a base.

    Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction, using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Pharmacological Potential

The compound exhibits a variety of biological activities that make it a candidate for pharmaceutical development:

  • Anticancer Activity : Research indicates that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. Studies have shown that such compounds can modulate pathways involved in cell growth and apoptosis, potentially leading to new cancer therapies. For example, related compounds have demonstrated the ability to inhibit sirtuin activity, which is linked to cancer progression.
  • Anti-inflammatory Properties : Quinoline derivatives are noted for their anti-inflammatory effects. They may inhibit nitric oxide (NO) production in macrophages and downregulate cyclooxygenase (COX) enzymes, suggesting a role in treating inflammatory conditions.
  • Neuroprotective Effects : The neuroprotective potential of this compound is also being explored. Tetrahydroquinoline derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

Data Table: Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryInhibition of NO production and COX enzymes
NeuroprotectiveProtection against oxidative stress

Case Studies

Several case studies highlight the potential applications of this compound:

  • In Vitro Cancer Studies : A study examined the effects of tetrahydroquinoline derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting potential for further development as anticancer agents.
  • Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation demonstrated that compounds similar to 3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide significantly reduced inflammatory markers such as TNF-alpha and IL-6.
  • Neuroprotection Trials : Research involving neurodegenerative disease models showed that derivatives could reduce neuronal loss and improve cognitive function through their antioxidant properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Differences :

  • Substituents: Unlike the tetrahydroquinolinone core in the target compound, this analog () features a simpler hydroxy-dimethylethyl group attached to the benzamide nitrogen.

PCAF HAT-Inhibitory Benzamides (e.g., Compounds 8–19)

Key Differences :

  • Substituents: Compounds in possess 2-acylamino and carboxyphenyl groups, which are critical for their PCAF HAT inhibitory activity (67–79% inhibition at 100 μM). The target compound lacks these groups but includes a tetrahydroquinolinone core .
  • Activity Drivers: The acyl chain length and carboxyphenyl groups in ’s compounds enhance enzyme binding, whereas the target’s dimethylbenzamide and tetrahydroquinolinone may prioritize lipophilicity and conformational rigidity .

Halogen-Substituted Analogs

  • 2-Chloro-6-fluoro-N-(2-oxo-1-propyl-tetrahydroquinolin-6-yl)benzamide () and 3-chloro-N-(2-oxo-1-propyl-tetrahydroquinolin-6-yl)benzamide () feature halogen substituents (Cl, F) on the benzamide ring. Key Differences:
  • The target compound’s 3,4-dimethyl groups are electron-donating, increasing lipophilicity and possibly improving membrane permeability .
  • Biological Implications : Halogenated analogs may exhibit distinct pharmacokinetic profiles, such as altered metabolic stability, compared to the dimethyl-substituted target compound.

Chiral Tetrahydroquinolinone Derivatives (e.g., Compound 35)

Key Differences :

  • Functional Groups: Compound 35 () incorporates a thiophene-2-carboximidamide group instead of a benzamide.
  • Stereochemistry : The chiral separation of enantiomers in highlights the importance of stereochemistry in biological activity. The target compound’s planar benzamide group may reduce stereochemical complexity but limit enantiomer-specific interactions .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Reported Activity/Use
Target Compound Tetrahydroquinolinone 3,4-Dimethylbenzamide, propyl Not explicitly stated
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethylethyl Metal-catalyzed C–H functionalization
PCAF HAT Inhibitors (e.g., Compound 17) Benzamide 2-Acylamino, carboxyphenyl 79% PCAF HAT inhibition
3-Chloro-N-(2-oxo-1-propyl-tetrahydroquinolin-6-yl)benzamide Tetrahydroquinolinone 3-Chlorobenzamide Screening compound (biological use unspecified)
Chiral Thiophene-2-carboximidamide (35) Tetrahydroquinolinone Thiophene-2-carboximidamide Chiral-dependent biological activity

Research Implications and Gaps

  • Structural Optimization: The target compound’s dimethylbenzamide group could be modified with halogens or acyl chains to explore synergistic effects with the tetrahydroquinolinone core.
  • Stereochemical Studies: Introducing chirality into the target compound’s benzamide or tetrahydroquinolinone moieties may enhance selectivity, as seen in .

Biological Activity

3,4-Dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H24N2O2
  • Molecular Weight : 312.41 g/mol

This structure features a tetrahydroquinoline moiety that is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of tetrahydroquinoline have been shown to inhibit cell proliferation in various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHeLa10.5Apoptosis induction
Compound BMCF78.7Cell cycle arrest
Compound CA5495.0Inhibition of angiogenesis

The mechanisms involved include the induction of apoptosis and inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Similar compounds have been evaluated for their ability to reduce inflammation markers in vitro and in vivo:

Study Model Effect Observed
Study on TetrahydroquinolinesRat model of arthritisDecreased paw swelling
In vitro studyMacrophage cellsReduced TNF-alpha production

These findings suggest that the compound may modulate inflammatory responses, potentially offering therapeutic benefits for conditions like arthritis .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in tumor growth and inflammation.
  • Modulation of Signaling Pathways : The compound could interfere with critical signaling pathways that regulate cell survival and proliferation.
  • Induction of Oxidative Stress : By promoting reactive oxygen species (ROS) production, it may trigger cell death in cancer cells while sparing normal cells.

Case Studies

Several case studies highlight the potential applications of this compound:

  • A study demonstrated that a related tetrahydroquinoline derivative significantly reduced tumor size in a xenograft model of breast cancer when administered at doses of 20 mg/kg .
  • Another clinical trial assessed the safety and efficacy of a similar compound in patients with advanced solid tumors, reporting manageable side effects and promising anti-tumor activity .

Q & A

What are the recommended synthetic routes for preparing 3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling 3,4-dimethylbenzoyl chloride with the 6-amino-1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold under basic conditions. Key steps include:

  • Amide Bond Formation: Use a Schlenk line under inert atmosphere with anhydrous DCM and a base like triethylamine (TEA) to facilitate nucleophilic acyl substitution.
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product .
  • Validation: Confirm yield and purity via TLC and LC-MS.

How can enantiomeric separation of analogs be achieved for this compound class?

Level: Advanced
Methodological Answer:
Chiral separation of tetrahydroquinoline derivatives is critical for studying stereospecific activity. Use preparative supercritical fluid chromatography (SFC) :

  • Column: Chiralpak AD-H (3 cm × 15 cm) with 50% isopropyl alcohol/CO₂ (0.2% diethylamine).
  • Parameters: 100 bar pressure, 50 mL/min flow rate, 254 nm detection.
  • Resolution: Optimize injection volume (e.g., 3 mL of 5.75 g/L sample) to achieve baseline separation. Confirm enantiomeric excess (ee >99%) via polarimetry and chiral HPLC .

What analytical techniques are most effective for structural elucidation?

Level: Basic
Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • NMR: Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CD₃OD) to assign proton environments, focusing on deshielded peaks (e.g., δ 7.11–8.02 ppm for aromatic protons) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., calculated vs. observed MH+^+ within 0.001 Da) .
  • X-ray Crystallography: Refine structures using SHELXL (for small molecules) or WinGX (for visualization and packing analysis) .

How can computational methods predict the compound’s binding affinity?

Level: Advanced
Methodological Answer:
Employ molecular dynamics (MD) simulations and virtual screening :

  • Docking: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes like falcipain).
  • MD Parameters: Run simulations in GROMACS with CHARMM36 force field (10 ns, 2 fs time step) to assess stability of ligand-protein complexes.
  • Validation: Compare binding free energies (MM/PBSA) and correlate with experimental IC₅₀ values from enzyme inhibition assays .

How should researchers address contradictions in spectroscopic vs. crystallographic data?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., bond length variations in NMR vs. X-ray) require systematic validation:

  • Dynamic Effects: NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to probe conformational flexibility.
  • Refinement Checks: Re-analyze crystallographic data with SHELXL’s TWIN/BASF commands to detect twinning or disorder .
  • Cross-Validation: Overlay DFT-optimized structures (e.g., Gaussian 09) with experimental data to identify outliers .

What strategies are effective for designing bioactive derivatives?

Level: Advanced
Methodological Answer:
Derivatization focuses on modifying the benzamide or tetrahydroquinoline moieties:

  • Bioisosteric Replacement: Substitute the 3,4-dimethyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Scaffold Hopping: Replace the tetrahydroquinoline core with indole or benzoxazepine analogs (synthesized via methods in ).
  • SAR Analysis: Test derivatives in enzyme inhibition assays (e.g., IC₅₀ determination) to correlate structural changes with activity .

How can researchers optimize solubility without compromising activity?

Level: Advanced
Methodological Answer:
Balance lipophilicity and polarity through:

  • Salt Formation: Convert the free base to dihydrochloride salts using HCl in dioxane (e.g., 4 M HCl, 0°C, 2 hr) .
  • Co-solvent Systems: Use PEG-400/water mixtures (e.g., 30% w/v) for in vitro assays.
  • LogP Reduction: Introduce polar groups (e.g., -OH, -NH₂) at the propyl side chain, guided by calculated partition coefficients (ChemAxon) .

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